
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is a synthetic organic compound belonging to the acridine family. Acridines are known for their wide range of applications in medicinal chemistry, particularly as antimalarial and anticancer agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents, catalysts, and solvents are chosen based on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce alkyl or aryl groups.
科学的研究の応用
Chemistry
In chemistry, 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe or as a precursor for biologically active molecules. Its interactions with biological macromolecules can provide insights into cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound may be studied for their pharmacological properties, including anticancer, antimicrobial, and antiviral activities. Structure-activity relationship (SAR) studies can help identify promising drug candidates.
Industry
In the industrial sector, this compound may be used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Acridine: The parent compound with a simpler structure.
9-Aminoacridine: Known for its use as an antiseptic and in DNA intercalation studies.
Acriflavine: Used as an antiseptic and in cancer research.
Uniqueness
9,9-Dimethyl-10-oxo-10-(prop-2-en-1-yl)-9,10-dihydro-10lambda~5~-acridine stands out due to its specific structural modifications, which may confer unique chemical and biological properties. These modifications can enhance its reactivity, stability, and potential for specific applications.
特性
CAS番号 |
89422-96-8 |
|---|---|
分子式 |
C18H19NO |
分子量 |
265.3 g/mol |
IUPAC名 |
9,9-dimethyl-10-oxido-10-prop-2-enylacridin-10-ium |
InChI |
InChI=1S/C18H19NO/c1-4-13-19(20)16-11-7-5-9-14(16)18(2,3)15-10-6-8-12-17(15)19/h4-12H,1,13H2,2-3H3 |
InChIキー |
IGMSMESZFLGUSA-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2[N+](C3=CC=CC=C31)(CC=C)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


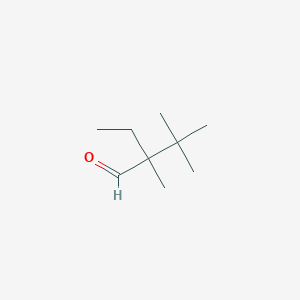

![Dihexyl [(4-methoxyphenyl)methylidene]propanedioate](/img/structure/B14388577.png)


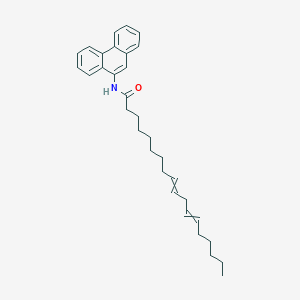

![1-Methyl-3-[(trichloromethyl)sulfanyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14388609.png)
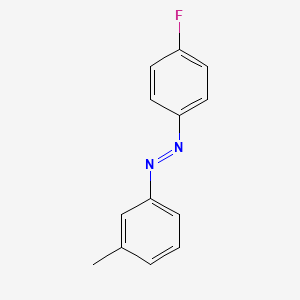
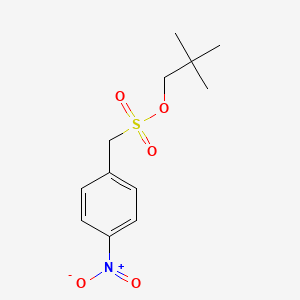
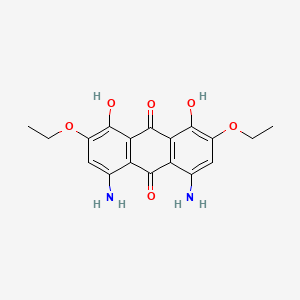

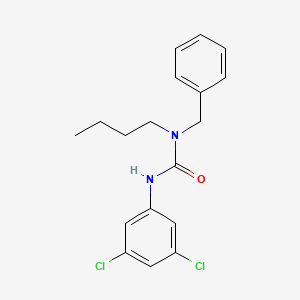
![4-(4-Chlorophenyl)-1-[2-(pyridin-2-yl)ethyl]piperidin-4-ol](/img/structure/B14388629.png)
